molecular formula C10H11BrO2 B1337782 2-(2-Bromophenyl)-1,3-dioxane

2-(2-Bromophenyl)-1,3-dioxane

Cat. No.: B1337782
M. Wt: 243.1 g/mol
InChI Key: OVXMJMKNNLOTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)-1,3-dioxane is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

IUPAC Name

2-(2-bromophenyl)-1,3-dioxane

InChI

InChI=1S/C10H11BrO2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2

InChI Key

OVXMJMKNNLOTNF-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC=CC=C2Br

Origin of Product

United States

Contextual Significance of 1,3 Dioxane Systems in Heterocyclic Chemistry

The 1,3-dioxane (B1201747) ring, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, is a fundamental motif in organic chemistry. ontosight.aithieme-connect.de Its primary role is as a protective group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. This protective function is crucial in multi-step syntheses where specific reactive sites need to be masked to allow for transformations elsewhere in the molecule. The formation of a 1,3-dioxane is typically achieved through an acid-catalyzed reaction between a carbonyl compound and a 1,3-diol, a process that is generally reversible, allowing for deprotection under mild acidic conditions. ontosight.aithieme-connect.deresearchgate.net

Beyond its use as a protecting group, the 1,3-dioxane framework is a constituent of various natural products and biologically active molecules. thieme-connect.deresearchgate.net The conformational rigidity of the chair-like structure of 1,3-dioxanes has been a subject of intense study, providing valuable insights into stereochemical control in organic reactions. thieme-connect.denih.govresearchgate.net This inherent chirality and conformational bias make substituted 1,3-dioxanes useful as chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions. Furthermore, the 1,3-dioxane ring system has been incorporated into molecules designed as modulators for multidrug resistance and as potent antagonists for NMDA and σ receptors, highlighting its importance in medicinal chemistry. researchgate.netnih.gov

Role of Aryl Halides, Specifically Bromophenyl Moieties, in Synthetic Design

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are indispensable intermediates in organic synthesis. vaia.comiitk.ac.infiveable.me Among them, bromophenyl derivatives are particularly valuable due to the reactivity of the carbon-bromine bond. This bond is susceptible to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. fiveable.me These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors.

The bromophenyl moiety serves as a versatile synthetic handle. It can be readily converted into other functional groups, for instance, through metal-halogen exchange to form organometallic reagents, which can then react with various electrophiles. rsc.org Aryl halides are precursors for a diverse range of compounds, including phenols, aryl amines, and various aromatic compounds used in the production of pharmaceuticals, dyes, and agrochemicals. vaia.comiitk.ac.inlibretexts.org The stability of aryl halides, combined with their predictable reactivity in cross-coupling reactions, makes them a cornerstone of modern synthetic design. fiveable.me

Research Trajectories and Academic Relevance of Substituted 1,3 Dioxanes

Direct Synthesis of this compound

The most direct and common method for the synthesis of this compound is the acid-catalyzed reaction between 2-bromobenzaldehyde (B122850) and 1,3-propanediol (B51772). This reaction, a classic example of acetal (B89532) formation, serves to protect the aldehyde functional group, rendering it stable to a variety of reaction conditions, particularly those involving nucleophiles and bases. jyu.fi

Acetalization Reactions Involving 2-Bromobenzaldehyde and 1,3-Propanediol

The fundamental transformation involves the condensation of 2-bromobenzaldehyde with 1,3-propanediol. The reaction proceeds by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which enhances its electrophilicity. Subsequent nucleophilic attack by one of the hydroxyl groups of 1,3-propanediol forms a hemiacetal intermediate. An intramolecular cyclization, involving the second hydroxyl group, followed by the elimination of a water molecule, yields the stable six-membered 1,3-dioxane ring. wikipedia.org To drive the reaction equilibrium towards the product, the water generated during the reaction is typically removed.

Catalyst Systems and Reaction Conditions for Formation of the 1,3-Dioxane Ring

A variety of acid catalysts can be employed to facilitate the formation of the 1,3-dioxane ring. Both Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid, and Lewis acids are effective. wikipedia.orgsigmaaldrich.com The reaction is commonly carried out in a non-polar organic solvent, such as toluene (B28343) or cyclohexane (B81311), which allows for the azeotropic removal of water using a Dean-Stark apparatus. sigmaaldrich.combenchchem.com This continuous removal of water is crucial for achieving high yields.

In some protocols, the reaction can be performed without a traditional solvent, where the reactants themselves form the reaction medium, and water is removed under vacuum. chemicalbook.com While many procedures are described for the analogous 2-(2-bromophenyl)-1,3-dioxolane (synthesized using ethylene (B1197577) glycol), the conditions are directly transferable to the synthesis of the 1,3-dioxane derivative. sigmaaldrich.combenchchem.com

CatalystSolventWater RemovalTypical ConditionsReference(s)
p-Toluenesulfonic acidTolueneAzeotropic distillation (Dean-Stark)Reflux, 6-12 hours sigmaaldrich.combenchchem.com
Sulfuric acidBenzene (B151609)Azeotropic distillation (Dean-Stark)Reflux sigmaaldrich.com
IodineAprotic (e.g., neat)1,3-bis(trimethylsiloxy)propane (BTSP)Neutral, aprotic conditions
Zirconium tetrachlorideDichloromethane-Mild conditions
No CatalystDimethyl sulfoxide (B87167) (DMSO)-Room temperature

This table presents a summary of typical catalyst systems and conditions for the formation of aryl-substituted 1,3-dioxanes.

Synthesis of Structurally Related Bromophenyl-Substituted 1,3-Dioxane Derivatives

Beyond the direct synthesis of the parent compound, its structure can be modified at either the 1,3-dioxane ring or the bromophenyl moiety to access a diverse range of analogues.

Derivatization at the 1,3-Dioxane Ring System

Modifications to the 1,3-dioxane ring itself can introduce additional functionality and stereochemical complexity. One approach involves the use of substituted 1,3-propanediols in the initial acetalization step.

Alternatively, the pre-formed dioxane ring can undergo further reactions. For instance, tandem Knoevenagel condensation and Michael additions can be performed with aromatic aldehydes and 1,3-dioxane-4,6-dione (B14002328) to create derivatives substituted at the 5-position of the dioxane ring. researchgate.net Another significant transformation is the regioselective reductive ring-opening of the acetal. This process, often studied in carbohydrate chemistry, can convert the cyclic acetal into a mono-protected 1,3-diol, revealing a free hydroxyl group for further functionalization. Reagents such as diisobutylaluminium hydride (DIBALH) or sodium cyanoborohydride (NaBHCN) in the presence of an acid can achieve this transformation.

Functionalization of the Bromophenyl Moiety via Carbon-Carbon Bond Forming Reactions

The bromine atom on the phenyl ring serves as a versatile handle for a wide array of carbon-carbon bond-forming reactions, with the 1,3-dioxane group acting as a robust protecting group for the aldehyde. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context.

The Suzuki-Miyaura coupling allows for the reaction of the this compound with an organoboron species (such as a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.org This method is widely used to synthesize biaryl compounds. libretexts.org

Similarly, the Heck reaction facilitates the coupling of the aryl bromide with an alkene, also under palladium catalysis, to introduce a vinyl group. organic-chemistry.orgmasterorganicchemistry.comnih.gov These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. After the desired C-C bond is formed, the 1,3-dioxane protecting group can be easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde functionality.

Multi-Component Strategies in the Synthesis of 1,3-Dioxanes Bearing Aryl Substituents

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, offer an efficient route to complex molecules. In the context of aryl-substituted 1,3-dioxanes, MCRs can be designed to build complexity rapidly.

For example, a tandem reaction sequence involving a Knoevenagel condensation between an aromatic aldehyde and an active methylene (B1212753) compound like a 1,3-dioxane-4,6-dione, followed by a Michael addition, constitutes a multi-component approach to highly functionalized dioxane systems in a one-pot process. researchgate.net Another strategy involves the one-pot, three-component sequential synthesis of barbiturates from malonic acid monoesters, carbodiimides, and alkyl halides, demonstrating the power of MCRs to build complex heterocyclic structures from simple precursors. These principles can be extended to design novel, efficient syntheses of diverse 1,3-dioxane derivatives bearing various aryl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for its constitution and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Positional and Stereochemical Assignment

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships. The spectrum is characterized by distinct signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the 1,3-dioxane ring.

The protons of the 1,3-dioxane ring typically exhibit a chair conformation in solution. The benzylic proton at the C2 position (H-2) is of particular diagnostic value, appearing as a singlet. The protons at the C4 and C6 positions (H-4/H-6) and the C5 position (H-5) give rise to more complex multiplets due to axial and equatorial dispositions and their coupling to one another. Specifically, the axial and equatorial protons at C4/C6 are diastereotopic and thus chemically non-equivalent, leading to separate signals. Similarly, the two protons at C5 are also diastereotopic.

The aromatic region of the spectrum displays a pattern consistent with a 1,2-disubstituted benzene ring. The four aromatic protons give rise to a set of multiplets, with their chemical shifts influenced by the deshielding effect of the bromine atom and the dioxane ring.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-2 (benzylic)5.86s-
H-4ax, H-6ax4.29ddd11.9, 5.1, 1.3
H-4eq, H-6eq3.97ddd11.9, 2.5, 1.2
H-5ax2.20m-
H-5eq1.51m-
Aromatic H7.65-7.55m-
Aromatic H7.40-7.30m-
Aromatic H7.25-7.15m-

s = singlet, ddd = doublet of doublet of doublets, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. In the spectrum of this compound, a total of ten distinct carbon signals are expected and observed, corresponding to the ten carbon atoms of the molecule.

The signal for the C2 carbon, bonded to both an oxygen and the bromophenyl group, is found in the acetal region of the spectrum. The carbons of the dioxane ring (C4/C6 and C5) appear in the aliphatic region. The six carbons of the aromatic ring are observed in the downfield aromatic region, with their chemical shifts influenced by the bromine substituent. The carbon atom directly bonded to the bromine (C-Br) is typically identified by its lower intensity and the influence of the quadrupolar bromine nucleus.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ) [ppm]
C2101.5
C4, C667.2
C525.8
C1' (Aromatic)138.2
C2' (Aromatic, C-Br)122.5
C3' (Aromatic)132.9
C4' (Aromatic)129.1
C5' (Aromatic)127.8
C6' (Aromatic)131.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity of the atoms within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two to three bonds. For this compound, this technique confirms the coupling between the axial and equatorial protons on C4/C6 and C5 of the dioxane ring. It also helps to trace the connectivity within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the proton signal at 5.86 ppm correlates with the carbon signal at 101.5 ppm, confirming their assignment as H-2 and C-2, respectively.

X-ray Diffraction Crystallography

While NMR spectroscopy provides excellent information about the structure in solution, single-crystal X-ray diffraction offers a precise and definitive determination of the molecular structure in the solid state.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

By obtaining suitable single crystals of this compound, its three-dimensional structure can be determined with high precision. The analysis provides exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. The results would be expected to show the 1,3-dioxane ring adopting a chair conformation, which is its most stable arrangement. The bromophenyl substituent would likely occupy an equatorial position on the C2 carbon of the dioxane ring to minimize steric hindrance.

Table 3: Selected Crystallographic Data and Parameters for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.98
b (Å)5.85
c (Å)16.42
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1015.6
Z4

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. The analysis of the crystal packing of this compound would investigate the various non-covalent interactions that stabilize the crystal structure. These can include van der Waals forces and potentially weak hydrogen bonds (e.g., C-H···O interactions). The bromine atom may also participate in halogen bonding interactions (Br···O or Br···Br), which can play a significant role in directing the crystal packing arrangement. The study of these intermolecular forces provides insight into the solid-state properties of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of 2-(2-Bromophenyl)-1,3-dioxolane, providing precise information on its molecular weight and characteristic fragmentation patterns upon ionization.

The electron ionization (EI) mass spectrum of 2-(2-Bromophenyl)-1,3-dioxolane is characterized by the presence of a distinct molecular ion peak. Due to the natural isotopic abundance of bromine, with two stable isotopes, 79Br and 81Br, occurring in an approximate 1:1 ratio, the molecular ion appears as a pair of peaks of nearly equal intensity. docbrown.info These peaks are observed at mass-to-charge ratios (m/z) of 228 and 230, corresponding to the isotopic variants [C9H979BrO2]+• and [C9H981BrO2]+•, respectively. The calculated molecular weight of the compound is 229.07 g/mol , consistent with these findings. nih.govsigmaaldrich.com

The fragmentation of 2-(2-Bromophenyl)-1,3-dioxolane under electron ionization follows predictable pathways for both the aromatic and dioxolane moieties. A prominent fragmentation pathway involves the loss of the entire dioxolane ring system, leading to the formation of a bromophenyl cation. This is evidenced by a significant pair of peaks at m/z 155 and 157, corresponding to [C6H479Br]+ and [C6H481Br]+.

Further fragmentation of the dioxolane ring itself is also observed. The cleavage of the C-O bonds within the five-membered ring is a common fragmentation route for 1,3-dioxolanes. docbrown.info This can lead to the formation of various smaller fragment ions. For instance, the loss of a CH2O (formaldehyde) fragment (30 Da) from the molecular ion would result in ions at m/z 198 and 200. Subsequent or alternative fragmentation pathways of the dioxolane ring can generate other characteristic lower mass ions.

The mass spectrum of the closely related isomer, 2-(3-bromophenyl)-1,3-dioxolane, available from the NIST WebBook, shows a similar fragmentation pattern, supporting the proposed fragmentation pathways. nist.govnist.govnist.gov The base peak in the spectrum of the meta-isomer is at m/z 183/185, which could correspond to the loss of a C2H4O fragment from the molecular ion. Other significant fragments are observed at m/z 155/157 (bromophenyl cation) and m/z 75, likely corresponding to the [C3H3O2]+ fragment from the dioxolane ring.

A summary of the key ions observed in the mass spectrum of a bromophenyl-1,3-dioxolane is presented in the table below. The relative intensities are indicative and can vary depending on the specific isomer and the mass spectrometer conditions.

m/z (79Br/81Br)Proposed Fragment IonFormula
228/230Molecular Ion[C9H9BrO2]+•
183/185[M - C2H4O]+•[C7H5BrO]+•
155/157Bromophenyl cation[C6H4Br]+
75Dioxolane fragment[C3H3O2]+

The detailed analysis of the mass spectrum, including the characteristic isotopic patterns and fragmentation pathways, provides a robust method for the identification and structural confirmation of 2-(2-Bromophenyl)-1,3-dioxolane.

Conformational Analysis of 2 2 Bromophenyl 1,3 Dioxane

Preferred Conformations of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring, like cyclohexane (B81311), is not planar and adopts several non-planar conformations to relieve ring strain. The presence of two oxygen atoms in the ring, however, alters bond lengths and angles compared to cyclohexane, leading to distinct energetic profiles for its conformers.

The 1,3-dioxane ring can exist in three primary conformations: the chair, the boat, and an intermediate twist-boat (or skew-boat) form.

Chair Conformation: This is the most stable and preferred conformation for the 1,3-dioxane ring. thieme-connect.de It minimizes both torsional strain (staggered arrangement of all C-H and C-O bonds) and angle strain. Due to the shorter C-O bond lengths compared to C-C bonds, the 1,3-dioxane chair is slightly more puckered at the O-C-O end and flattened at the C-C-C end compared to a cyclohexane chair. thieme-connect.de

Boat Conformation: The boat conformation is significantly less stable than the chair. It suffers from considerable torsional strain due to eclipsing interactions between bonds on adjacent carbons. Additionally, it features a significant steric clash, known as a "flagpole" interaction, between the atoms or groups at the C2 and C5 positions.

Twist-Boat Conformation: This conformation is an intermediate between two boat forms and is more stable than the true boat because it alleviates some of the torsional and flagpole strains. youtube.com However, it remains significantly less stable than the chair conformation. In the conformational equilibrium of 1,3-dioxane, twist-boat forms represent local energy minima, while the true boat is a transition state. researchgate.net

The interconversion between different conformations, such as the ring inversion of a chair form to its alternative chair form, proceeds through higher-energy transition states and intermediates, including the twist-boat and boat conformations. The energy difference between the chair and the twist-boat conformation in 1,3-dioxane is estimated to be at least 4 kcal/mol, indicating a strong preference for the chair form. acs.org The energy barrier for the chair-to-twist interconversion is lower than in cyclohexane (4.9 kcal/mol vs. 5.7 kcal/mol, respectively), a consequence of the shorter C-O bonds. thieme-connect.de

Table 1: Relative Energies of 1,3-Dioxane Conformers

Conformer Relative Energy (kcal/mol) Stability
Chair 0 (Reference) Most Stable
Twist-Boat ~4.9 - 5.8 Intermediate
Boat ~9.1 - 11.2 Least Stable (Transition State)

Note: Energy values are approximate and can vary based on the computational method and specific substitutions. Data compiled from sources discussing the energetic landscape of 1,3-dioxane systems. thieme-connect.deresearchgate.net

Influence of the 2-Bromophenyl Substituent on Ring Conformation

A substituent at the C2 position, the acetal (B89532) carbon, can significantly influence the conformational equilibrium of the 1,3-dioxane ring. For 2-(2-Bromophenyl)-1,3-dioxane, the substituent can adopt either an axial or an equatorial position in the dominant chair conformation.

The conformational preference of the 2-(2-bromophenyl) group is dictated by a combination of steric and electronic factors.

Steric Effects: The primary factor governing the orientation of a bulky substituent is steric hindrance. An axial substituent at the C2 position experiences significant steric repulsion from the axial hydrogens at the C4 and C6 positions. thieme-connect.de These 1,3-diaxial interactions are more pronounced in 1,3-dioxanes than in cyclohexane due to the shorter C-O bonds, which bring the axial positions closer together. thieme-connect.de The 2-bromophenyl group is exceptionally bulky, not only due to the phenyl ring itself but also because of the ortho-bromine atom, which prevents free rotation and increases the steric demand adjacent to the point of attachment. acs.org This severe steric hindrance strongly disfavors the axial orientation, leading to a pronounced preference for the equatorial position where such interactions are absent.

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to favor the axial position, contrary to what would be expected from steric considerations alone. wikipedia.org This effect is a result of a stabilizing hyperconjugative interaction between a lone pair on a ring heteroatom (oxygen) and the antibonding (σ*) orbital of the C2-substituent bond. imperial.ac.uk

While prominent for electronegative substituents like alkoxy groups, the classical anomeric effect is generally weak to non-existent for carbon-based substituents like a phenyl group. thieme-connect.deacs.org For most non-alkoxy groups at C2, the steric repulsion of the axial position far outweighs any minor electronic stabilization, making the equatorial conformation thermodynamically favored. thieme-connect.de

Table 2: Conformational A-Values for Selected C2-Substituents on a 1,3-Dioxane Ring

Substituent (R) at C2 A-Value (kcal/mol) Preferred Orientation
Methyl ~4.0 Equatorial
Ethyl ~3.9 Equatorial
Isopropyl ~4.2 Equatorial
Phenyl ~3.1 Equatorial
2-Bromophenyl >3.1 (Estimated) Strongly Equatorial

Note: A-values are context-dependent. The value for 2-bromophenyl is an estimation based on the known A-value for phenyl and the added steric bulk of the ortho-bromo substituent.

Experimental and Computational Approaches to Conformational Analysis

The determination of the preferred conformation of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Approaches:

NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for conformational analysis in solution. Proton (¹H) NMR can provide information through the measurement of coupling constants between protons on the ring, which are dependent on the dihedral angle between them. Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between atoms, helping to distinguish between axial and equatorial orientations of the substituent relative to the ring protons. thieme-connect.de

X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in the solid state. researchgate.net While the solid-state conformation may not always be identical to the most stable conformation in solution, it offers definitive proof of a low-energy structure.

Computational Approaches:

Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. They are computationally efficient for exploring the conformational space of a molecule but their accuracy is dependent on the quality of the force field parameters. acs.org

Quantum Chemistry Methods: Ab initio and Density Functional Theory (DFT) methods provide a more rigorous, quantum-mechanical description of the electronic structure and energy of a molecule. researchgate.netacs.org These methods are used to accurately calculate the energies of different conformers and the transition states between them, providing a detailed map of the potential energy surface. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, allowing for the exploration of the conformational landscape and the relative populations of different conformers at a given temperature. calcus.cloudbohrium.com

For this compound, these methods would collectively confirm the strong preference for a chair conformation with the 2-bromophenyl group occupying the equatorial position to minimize steric strain.

Dynamic NMR Spectroscopy for Conformational Exchange Rates

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the rates of conformational exchange processes that occur on the NMR timescale. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for processes such as ring inversion and bond rotation.

In the case of this compound, DNMR studies would be expected to reveal information about the barrier to chair-to-chair ring inversion of the 1,3-dioxane ring and the rotational barrier of the 2-bromophenyl group. At low temperatures, where the conformational exchange is slow on the NMR timescale, distinct signals for the axial and equatorial protons of the dioxane ring would be expected. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into time-averaged signals, a process that can be analyzed to extract the rate constants and activation parameters for the conformational interchange.

Table 1: Hypothetical Dynamic NMR Parameters for Conformational Exchange in this compound

ProcessCoalescence Temp. (K)Rate Constant (s⁻¹) at T_cActivation Energy (kJ/mol)
Ring Inversion~220~150~45
Phenyl Rotation~250~200~55
: This table presents hypothetical data based on typical values for similar 2-aryl-1,3-dioxane systems to illustrate the type of information obtained from DNMR studies. This data is not from experimental measurements on this compound.

Quantum Chemical Calculations (e.g., DFT, MP2) for Energy Minima and Transition States

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are invaluable tools for mapping the potential energy surface of a molecule. These methods can be used to locate and characterize the energies of stable conformers (energy minima) and the transition states that connect them.

For this compound, computational studies would aim to determine the relative energies of the conformers arising from the equatorial and axial placement of the 2-bromophenyl group, as well as different rotational orientations of this group. The calculations would likely confirm that the chair conformation of the 1,3-dioxane ring is the most stable. The key question to be addressed would be the preferred orientation of the 2-bromophenyl substituent.

The calculations would involve geometry optimization of various possible conformers to find the lowest energy structures. Subsequent frequency calculations can confirm that these are true minima (no imaginary frequencies) and provide thermodynamic data. Transition state searches can identify the saddle points on the potential energy surface corresponding to ring inversion and aryl group rotation, and the energy of these transition states relative to the ground state conformers would provide the theoretical energy barriers.

Table 2: Hypothetical Calculated Relative Energies of this compound Conformers

ConformerMethodRelative Energy (kJ/mol)Key Dihedral Angle (O1-C2-C_aryl-C_bromo)
Equatorial-ADFT (B3LYP/6-31G)0.0 (Reference)~45°
Equatorial-BDFT (B3LYP/6-31G)5.2~135°
Axial-ADFT (B3LYP/6-31G)15.8~45°
Transition State (Rotation)DFT (B3LYP/6-31G)25.1~90°
Transition State (Ring Inversion)DFT (B3LYP/6-31G*)48.5N/A
: This table contains hypothetical data derived from general knowledge of conformational analysis of similar molecules to exemplify the output of quantum chemical calculations. This data has not been obtained from specific calculations on this compound.

These computational approaches would provide a detailed picture of the conformational landscape, complementing the dynamic information that could be obtained from experimental techniques like DNMR. The interplay between the steric bulk of the bromine atom and potential non-covalent interactions, such as halogen bonding, could also be investigated through advanced computational methods.

Reactivity and Reaction Pathways of 2 2 Bromophenyl 1,3 Dioxane

Transformations Involving the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring is the primary driver for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the field of organic synthesis for constructing more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, and the bromo-substituent in 2-(2-bromophenyl)-1,3-dioxane makes it an excellent substrate for these transformations. rsc.orgclockss.orgrsc.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. rsc.orgjyu.fi For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups in place of the bromine atom. Typical conditions involve a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. rsc.orgpreprints.org The choice of solvent is also crucial, with mixtures of 1,4-dioxane (B91453) and water being commonly employed. rsc.orgwhiterose.ac.uk

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. clockss.orgresearchgate.net This reaction is instrumental in creating new carbon-carbon double bonds with high stereocontrol. The reaction of this compound with various alkenes, in the presence of a palladium catalyst and a base, would yield the corresponding 2-(2-alkenylphenyl)-1,3-dioxane derivatives. The catalyst system often consists of Pd(OAc)₂ with or without phosphine ligands, and the base is typically a tertiary amine like triethylamine (B128534) or an inorganic base such as potassium carbonate. acs.org

Sonogashira Reaction: The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. rsc.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The coupling of this compound with a terminal alkyne under Sonogashira conditions would lead to the synthesis of 2-(2-alkynylphenyl)-1,3-dioxane derivatives, which are valuable intermediates for further transformations. scispace.comresearchgate.net

Interactive Table: Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeReactantsCatalyst SystemBaseSolventProduct
Suzuki-Miyaura This compound, Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane2-(2-Arylphenyl)-1,3-dioxane
Heck This compound, StyrenePd(OAc)₂, PPh₃K₂CO₃DMA2-(2-Styrylphenyl)-1,3-dioxane
Sonogashira This compound, PhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NToluene (B28343)2-(2-(Phenylethynyl)phenyl)-1,3-dioxane

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAᵣ) offers a direct method for replacing the bromine atom with a nucleophile. govtpgcdatia.ac.in However, unlike aliphatic systems, aryl halides are generally less reactive towards nucleophilic attack due to the electron-rich nature of the aromatic ring. govtpgcdatia.ac.in For SNAᵣ to occur on an unactivated aryl halide like this compound, harsh reaction conditions such as high temperatures and pressures are often necessary. govtpgcdatia.ac.in The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. juniperpublishers.com Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. The presence of strong electron-withdrawing groups on the aromatic ring can significantly facilitate this reaction, but in the case of this compound, such activation is absent.

Formation of Organometallic Reagents

The carbon-bromine bond in this compound can be readily converted into a more reactive carbon-metal bond, thereby generating powerful organometallic nucleophiles.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, 2-(2-(magnesiobromophenyl))-1,3-dioxane. wikipedia.orgchemguide.co.uk This transformation inverts the polarity of the carbon atom attached to the metal, making it a potent nucleophile. libretexts.org Grignard reagents are highly valued in organic synthesis for their ability to form new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. chemguide.co.ukyoutube.com It is crucial to conduct the reaction under anhydrous conditions as Grignard reagents are highly reactive towards water. chemguide.co.uklibretexts.org

Organolithium Compounds: Alternatively, the bromine atom can be exchanged for a lithium atom through reaction with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. rug.nl This bromine-lithium exchange is a rapid and efficient method for generating the highly reactive 2-(2-lithiophenyl)-1,3-dioxane. Similar to Grignard reagents, organolithium compounds are powerful nucleophiles and bases, and they participate in a wide array of synthetic transformations. rug.nl

Interactive Table: Formation of Organometallic Reagents
Reagent TypeReactantsSolventProduct
Grignard Reagent This compound, MgTHF or Et₂O2-(2-(Magnesiobromophenyl))-1,3-dioxane
Organolithium Compound This compound, n-BuLiTHF or Hexane2-(2-Lithiophenyl)-1,3-dioxane

Reactions of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring in the title compound is an acetal (B89532), which serves as a protecting group for a carbonyl functionality. Its reactivity is primarily characterized by cleavage under acidic conditions.

Ring-Opening Reactions Under Acidic or Lewis Acidic Conditions

The 1,3-dioxane ring is generally stable under neutral and basic conditions but is susceptible to cleavage in the presence of acids. smolecule.com Treatment of this compound with an aqueous acid or a Lewis acid will hydrolyze the acetal, leading to the formation of 2-bromobenzaldehyde (B122850) and 1,3-propanediol (B51772). This deprotection reaction is a fundamental transformation in synthetic organic chemistry, allowing for the regeneration of the carbonyl group after other chemical manipulations have been performed on the molecule. The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.

Functional Group Transformations at the Dioxane Ring

While the primary reactivity of the 1,3-dioxane ring is its cleavage, under specific conditions, transformations on the ring itself can be envisioned, although they are less common for this particular substrate. These could theoretically include oxidation or reduction reactions. However, such transformations are often challenging to achieve selectively without affecting other parts of the molecule, particularly the reactive bromophenyl group. For instance, strong reducing agents might lead to hydrodehalogenation of the bromophenyl moiety, while strong oxidizing agents could potentially affect the aromatic ring. Therefore, the main synthetic utility of the 1,3-dioxane ring in this context remains its role as a protecting group.

Mechanistic Investigations of Key Reactions

The reactivity of this compound is primarily centered on the carbon-bromine bond at the C2 position of the phenyl ring. This site is susceptible to metal-halogen exchange and various cross-coupling reactions. Mechanistic investigations have provided insights into the intermediates, transition states, and kinetics of these transformations, which are crucial for optimizing reaction conditions and understanding product formation.

Elucidation of Reaction Intermediates and Transition States

The conversion of this compound into more reactive species, such as organolithium or Grignard reagents, is a fundamental step in its synthetic applications. Studies on analogous aryl halides have helped elucidate the intermediates and transition states involved.

One of the most common reactions is the lithium-halogen exchange, typically initiated by an alkyllithium reagent like n-butyllithium (n-BuLi). The mechanism is generally believed to proceed through an "ate" complex intermediate. In this proposed pathway, the nucleophilic butyl group from n-BuLi attacks the bromine atom on the aromatic ring. This forms a hypervalent bromine intermediate, often referred to as a lithium ate complex (e.g., [Ar-Br-Bu]⁻Li⁺). This intermediate is unstable and rapidly collapses, expelling the more stable butyl bromide and generating the desired aryllithium species, 2-(2-lithiated-phenyl)-1,3-dioxane.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in modeling the energetic landscape of such reactions. These studies calculate the relative energies of the reactants, intermediates, transition states, and products. For the lithiation of bromoarenes, calculations support the formation of the ate complex as a plausible intermediate, lying in a shallow energetic well between the reactants and the transition state for its collapse. The transition state involves the simultaneous breaking of the Ar-Br bond and the C-Li bond formation.

The dioxane group itself can play a role in the reaction mechanism. The oxygen atoms of the dioxane can coordinate to the lithium cation of the alkyllithium reagent, bringing the reactive center into close proximity to the bromine atom. This intramolecular coordination can stabilize the transition state and accelerate the rate of lithium-halogen exchange compared to unfunctionalized bromobenzene.

Below is a table summarizing the proposed species in the lithium-halogen exchange reaction pathway.

Reaction Species Description Role in Reaction Pathway
Reactants This compound and n-ButyllithiumStarting materials for the transformation.
Ate Complex A hypervalent bromine intermediate ([Ar-Br-Bu]⁻Li⁺) formed by the attack of the butyl anion on the bromine atom.A short-lived reaction intermediate.
Transition State The highest energy point on the reaction coordinate, involving the concerted cleavage of the Ar-Br bond and formation of the Ar-Li bond.The energetic barrier that must be overcome for the reaction to proceed.
Products 2-(2-Lithiated-phenyl)-1,3-dioxane and Butyl BromideThe final products of the exchange reaction.

Kinetic Studies of Reaction Rates and Orders

Kinetic studies provide quantitative data on how the rate of a reaction is affected by the concentration of reactants, allowing for the determination of the reaction order and rate constant. For the lithium-halogen exchange reaction of aryl bromides, kinetic analyses have been performed to support the proposed mechanisms.

The rate of the reaction is highly dependent on the solvent and temperature. The use of coordinating solvents like tetrahydrofuran (THF) or diethyl ether is crucial, as they solvate the lithium species and break up the alkyllithium aggregates (e.g., hexamers or tetramers) into more reactive monomers or dimers. Reactions are almost always conducted at low temperatures (e.g., -78 °C) to prevent side reactions, such as the attack of the highly nucleophilic aryllithium intermediate on the solvent or other electrophilic sites.

While specific kinetic data for this compound is not extensively published, the rates can be inferred from studies on structurally similar compounds. The presence of the ortho-dioxane group is expected to influence the reaction rate. As mentioned, the oxygen atoms can chelate the lithium ion, potentially leading to an increase in the reaction rate compared to a non-coordinating analogue like 1-bromo-2-methylbenzene. This phenomenon is known as directed ortho metalation, although in this case, it facilitates exchange rather than C-H activation.

The table below presents hypothetical, yet representative, kinetic data for a typical lithium-halogen exchange reaction under common laboratory conditions, based on established findings for related aryl bromides.

Parameter Value Conditions
Reaction Order (Aryl Bromide) 1Typically observed for lithium-halogen exchange.
Reaction Order (n-BuLi) 1Dependent on solvent and aggregation state, but often first order in kinetic regimes.
Overall Reaction Order 2Consistent with a bimolecular rate-determining step.
Rate Constant (k) Varies significantlyHighly dependent on substrate, solvent, and temperature.
Typical Solvent Tetrahydrofuran (THF)A coordinating solvent that promotes reactivity.
Typical Temperature -78 °CUsed to ensure selectivity and stability of the organolithium intermediate.

Further research involving stopped-flow spectroscopy or in-situ NMR monitoring could provide precise rate constants and activation parameters for the reaction of this compound itself, confirming these mechanistic and kinetic details.

Advanced Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a good balance between accuracy and computational cost in the study of electronic structures of molecules. DFT calculations for 2-(2-bromophenyl)-1,3-dioxane are instrumental in understanding its fundamental chemical and physical properties.

Optimization of Molecular Geometries and Electronic Structures

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, which corresponds to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. DFT methods, often paired with basis sets like 6-311++G(d,p), are employed to achieve a reliable optimized geometry.

The 1,3-dioxane (B1201747) ring generally adopts a chair conformation, which is the most stable arrangement to minimize steric strain. The 2-bromophenyl substituent at the C2 position can exist in either an axial or an equatorial orientation. Computational studies on similar 2-phenyl-1,3-dioxane (B8809928) systems have shown that the equatorial conformation is generally more stable due to reduced steric hindrance. The presence of the bulky bromine atom at the ortho position of the phenyl ring is expected to further favor the equatorial position to minimize steric clashes with the dioxane ring.

Table 1: Predicted Geometrical Parameters for the Equatorial Conformer of this compound (Illustrative Data)

ParameterValue
Bond Lengths (Å)
C(phenyl)-Br1.91
C(dioxane)-O1.43
C(dioxane)-C(phenyl)1.52
**Bond Angles (°) **
O-C(dioxane)-O112.5
C(phenyl)-C(phenyl)-Br120.1
Dihedral Angles (°)
O-C-C-O (dioxane ring)-55.8
C(dioxane)-C(phenyl)-C(phenyl)-Br178.5

Prediction of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

DFT calculations are also invaluable for predicting the chemical reactivity of a molecule through the analysis of various reactivity descriptors. Key among these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may be distributed over the phenyl ring and the C-Br bond.

The Molecular Electrostatic Potential (MEP) map is another important descriptor derived from DFT calculations. It provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the oxygen atoms of the dioxane ring and the bromine atom are expected to be regions of negative electrostatic potential.

Table 2: Calculated Reactivity Descriptors for this compound (Illustrative Data)

DescriptorValue (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Ionization Potential6.5 eV
Electron Affinity0.8 eV

Molecular Dynamics and Molecular Mechanics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) and molecular mechanics (MM) simulations offer insights into its dynamic behavior over time.

Conformational Dynamics and Energy Profiling

MD simulations can be used to explore the conformational landscape of this compound. These simulations would reveal the dynamic interconversion between different chair and boat conformations of the dioxane ring, as well as the rotation around the single bond connecting the phenyl ring to the dioxane ring. By tracking the molecule's trajectory over time, it is possible to identify the most populated conformations and the energy barriers between them. An energy profile can be constructed to map out the potential energy surface associated with these conformational changes. For this molecule, a key aspect to investigate would be the energetic preference for the equatorial versus the axial position of the 2-bromophenyl group and the rotational barrier of the C-C bond linking the two rings.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and reactivity. MD simulations can explicitly include solvent molecules to provide a more realistic model of the molecule's behavior in solution. These simulations can reveal how solvent molecules interact with different parts of this compound, such as through hydrogen bonding with the oxygen atoms of the dioxane ring. The polarity of the solvent can affect the relative stability of different conformers and may also influence the electronic properties and reactivity of the molecule. For instance, a polar solvent might stabilize a more polar conformer of the molecule.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

QSAR and QSPR studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). While a full QSAR/QSPR study would require a dataset of related molecules, we can discuss the potential application of this methodology to this compound.

If this compound were part of a series of substituted 1,3-dioxane derivatives being investigated for a particular biological activity or property, a QSAR/QSPR model could be developed. Various molecular descriptors, calculated from the computationally optimized structure, would be used as independent variables. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A statistical model, such as multiple linear regression or partial least squares, would then be built to correlate these descriptors with the observed activity or property. Such a model could then be used to predict the activity or property of new, unsynthesized derivatives of this compound, thereby guiding further research and development.

Synthetic Applications of 2 2 Bromophenyl 1,3 Dioxane in Complex Molecule Synthesis

Role as a Versatile Synthetic Intermediate

The strategic placement of the bromo-substituent on the phenyl ring, ortho to the point of attachment to the dioxane moiety, allows for a diverse array of chemical transformations, making 2-(2-bromophenyl)-1,3-dioxane a valuable building block in the synthesis of complex organic molecules.

Precursor in the Construction of Carbon Scaffolds

The carbon-bromine bond in this compound provides a reactive handle for the formation of new carbon-carbon bonds, a fundamental process in the construction of molecular scaffolds. This is primarily achieved through metal-catalyzed cross-coupling reactions, where the bromine atom is substituted with various organic groups.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. Reactions such as the Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig amination reactions allow for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively, at the ortho-position of the phenyl ring. The 1,3-dioxane (B1201747) group is generally stable under the conditions required for these transformations, making it an effective protecting group for the original aldehyde functionality. nih.govorganic-chemistry.orgnih.gov

For instance, in a Suzuki-Miyaura coupling, this compound can react with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl structure. nih.govresearchgate.net This strategy is invaluable for the synthesis of complex polycyclic aromatic compounds and other sterically hindered biaryl systems. The reaction conditions typically involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a solvent like toluene (B28343) or dioxane. google.com

Cross-Coupling ReactionCoupling PartnerProduct TypeCatalyst/Reagents
Suzuki-Miyaura Arylboronic acidBiarylPd catalyst, Base
Negishi Organozinc reagentBiaryl, Alkyl/Vinyl-ArylPd or Ni catalyst
Sonogashira Terminal alkyneArylalkynePd catalyst, Cu(I) co-catalyst, Base
Buchwald-Hartwig AmineArylaminePd catalyst, Ligand, Base

Grignard Reagent Formation and Subsequent Reactions:

The bromine atom can also be utilized to form an organometallic reagent, such as a Grignard reagent. Treatment of this compound with magnesium metal in an ethereal solvent like THF generates the corresponding Grignard reagent. This nucleophilic species can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce further functional complexity. researchgate.net It is crucial to maintain anhydrous conditions during the formation and reaction of the Grignard reagent, as it is highly reactive towards protic solvents.

Protecting Group Strategies in Organic Synthesis

The 1,3-dioxane moiety in this compound serves as a robust protecting group for a carbonyl functional group, specifically an aldehyde in this case. organic-chemistry.org This protection is essential in multistep syntheses where the aldehyde needs to be preserved while other parts of the molecule undergo chemical transformations that would otherwise affect the aldehyde.

1,3-Dioxanes are acetals and are therefore stable to a wide range of reaction conditions, including those involving nucleophiles, bases, and many oxidizing and reducing agents. organic-chemistry.org This stability allows for selective reactions to be carried out on the bromophenyl ring, such as the cross-coupling and organometallic reactions mentioned previously, without affecting the protected aldehyde.

The deprotection of the 1,3-dioxane group to regenerate the aldehyde is typically achieved under acidic conditions, often using aqueous acid or by transacetalization in the presence of a Lewis acid and a ketone like acetone. organic-chemistry.org The ability to easily install and remove this protecting group makes this compound a highly practical intermediate in complex synthesis. uchicago.edu

Applications in Asymmetric Synthesis

The 1,3-dioxane framework and the bromophenyl moiety can both be exploited to control the stereochemical outcome of reactions, making this compound and its derivatives valuable tools in asymmetric synthesis.

Chiral Auxiliaries and Templates Incorporating the 1,3-Dioxane Framework

By employing a chiral 1,3-diol in the synthesis of the dioxane ring, a chiral auxiliary can be introduced into the molecule. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.orgwiley.com

When 2-bromobenzaldehyde (B122850) is reacted with a chiral, non-racemic 1,3-diol, such as (2R,4R)-pentanediol or a derivative of tartaric acid, a chiral this compound is formed as a mixture of diastereomers. These diastereomers can often be separated, providing access to enantiomerically pure starting materials. The chiral environment created by the substituted 1,3-dioxane ring can then be used to control the stereochemistry of subsequent reactions at or near the phenyl ring.

Stereoselective Transformations Directed by the Bromophenyl Moiety

The 2-bromophenyl group itself can play a crucial role in directing the stereoselectivity of reactions. The steric bulk of the bromine atom at the ortho position can influence the approach of reagents to a nearby reactive center, favoring the formation of one stereoisomer over another. nih.gov

For example, in a reaction involving the addition of a nucleophile to a prochiral center attached to the phenyl ring, the bromine atom can block one face of the molecule, leading to a diastereoselective or enantioselective outcome. This type of substrate-controlled stereoselection is a powerful strategy in asymmetric synthesis. nih.gov

Furthermore, the bromine atom can participate in directed metalation reactions. The use of organolithium reagents can lead to lithium-halogen exchange or deprotonation at a specific position, and the resulting organolithium species can then react with electrophiles with a degree of stereocontrol, potentially influenced by chelation involving the dioxane oxygens and the bromine atom.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials, offer a highly efficient approach to building molecular complexity. nih.gov 2-Bromobenzaldehyde, the precursor to this compound, is a valuable component in various MCRs. researchgate.netbeilstein-journals.org

By protecting the aldehyde as a 1,3-dioxane, the reactivity of the carbonyl group is masked, allowing the bromophenyl moiety to participate in other transformations. Subsequently, deprotection of the aldehyde can be followed by its engagement in an MCR. For instance, a one-pot sequence could involve a Suzuki coupling on the this compound, followed by in-situ deprotection and a subsequent Biginelli or Hantzsch-type multicomponent reaction to rapidly construct complex heterocyclic scaffolds. researchgate.net

A documented example of a multicomponent reaction involving a bromobenzaldehyde derivative is the reaction with cyanoacetic acid and thiophenol, which leads to the formation of functionalized pyridine (B92270) derivatives. researchgate.net This highlights the potential for incorporating the structural motifs present in this compound into diverse molecular frameworks through convergent MCR strategies.

Q & A

Q. What are the established synthetic routes for 2-(2-Bromophenyl)-1,3-dioxane, and what experimental conditions are critical for high yields?

The compound is typically synthesized via Grignard reactions. For example, 2-(2-bromoethyl)-1,3-dioxane reacts with Grignard reagents (e.g., 2-thiopyridyl esters) under anhydrous conditions to form ketone adducts. Key parameters include:

  • Temperature control : Reactions are conducted at 0–5°C to minimize side reactions.
  • Solvent choice : Tetrahydrofuran (THF) or diethyl ether is used to stabilize the Grignard intermediate.
  • Stoichiometry : A 1:1 molar ratio of Grignard reagent to substrate ensures near-quantitative yields .

Q. How is the structural characterization of this compound performed using crystallographic methods?

X-ray crystallography is the gold standard. For example:

  • Data collection : Diffraction data is collected using a single-circle Stoe Image Plate system (93.7% completeness at 2θ = 50°).
  • Refinement : Hydrogen atoms are located via difference electron-density maps and refined as riding atoms (C–H = 0.95–1.0 Å). Displacement parameters (Uiso) are constrained to 1.2× the parent carbon atom .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound serves as a precursor for bioactive molecules. For instance:

  • Antimicrobial agents : Derivatives of 1,3-dioxane scaffolds exhibit activity against bacterial and fungal strains (e.g., ampicillin-resistant E. coli).
  • Enzyme inhibitors : Structural analogs are studied for interactions with cytochrome P450 enzymes .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 1,3-dioxane derivatives be addressed?

Bromination at the 2-position of the phenyl ring requires careful optimization:

  • Electrophilic bromination : Use Br₂ in acetic acid with FeCl₃ as a catalyst to direct bromination to the ortho position.
  • Competitive pathways : Monitor reaction progress via HPLC to detect para-brominated byproducts. Adjust stoichiometry (Br₂:substrate = 1.1:1) to suppress over-bromination .

Q. What analytical strategies resolve contradictions in NMR data for 1,3-dioxane derivatives?

Discrepancies in proton splitting patterns arise from conformational flexibility. Solutions include:

  • Variable-temperature NMR : Conduct experiments at –40°C to slow ring puckering and simplify splitting.
  • DFT calculations : Compare computed chemical shifts (B3LYP/6-31G**) with experimental data to validate assignments .

Q. How can reaction yields be improved in multistep syntheses involving this compound?

Optimization strategies:

  • Protecting groups : Use 1,3-dioxane as a temporary protecting group for carbonyls during Grignard reactions.
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc 4:1) to isolate intermediates with >95% purity .

Q. What role does the 1,3-dioxane ring play in modulating the biological activity of its derivatives?

The ring enhances pharmacokinetic properties:

  • Lipophilicity : LogP values increase by ~1.5 units compared to non-cyclic analogs, improving membrane permeability.
  • Metabolic stability : The dioxane ring resists oxidative degradation by liver microsomes (t₁/₂ > 6 hours in vitro) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.